Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound featuring a thiophene ring, a thiazole ring, and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests it may exhibit diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This step often involves the condensation of thiophene-2-carboxaldehyde with a suitable amine and sulfur source under acidic conditions to form the thiazole ring.
Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine-thiazole intermediate.
Final Coupling Reaction: The intermediate is coupled with thiophene-2-carbonyl chloride in the presence of a base to form the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactivity of its heterocyclic components.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and potential for high specificity.
Mechanism of Action
The mechanism of action of Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but lack the additional heterocyclic structures.
Thiazole Derivatives: Thiazole-based compounds such as thiazole-4-carboxylic acid exhibit similar reactivity but differ in biological activity.
Piperazine Derivatives: Piperazine-based drugs like ciprofloxacin and sildenafil have different therapeutic uses but share the piperazine core.
Uniqueness
Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is unique due to its combination of three distinct heterocyclic rings, which confer a broad range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
thiophen-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS3.ClH/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14;/h1-4,9-10,12H,5-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGGFTLTDTYFQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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